Ferulic acid
Overview
Description
Ferulic acid is a hydroxycinnamic acid derivative and a phenolic compound. It is an organic compound with the formula (CH₃O)HOC₆H₃CH=CHCO₂H. The name is derived from the genus Ferula, referring to the giant fennel (Ferula communis). Classified as a phenolic phytochemical, this compound is an amber-colored solid. Esters of this compound are found in plant cell walls, covalently bonded to hemicellulose such as arabinoxylans . It is a major metabolite of chlorogenic acids in humans and is absorbed in the small intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ferulic acid can be synthesized through various methods. One common synthetic route involves the condensation of vanillin with malonic acid in the presence of pyridine and piperidine, followed by decarboxylation to yield this compound . Another method involves the oxidation of eugenol using potassium permanganate in an alkaline medium .
Industrial Production Methods: Industrial production of this compound often involves the extraction from plant materials. This compound is present in three forms in plant materials: as soluble-free, soluble-conjugated (esterified to sugars and other low molecular mass compounds), and insoluble-bound this compound as a constituent of arabinoxylan and lignocellulosic complexes . The extraction process typically involves alkaline hydrolysis followed by purification steps such as solvent extraction and crystallization .
Chemical Reactions Analysis
Types of Reactions: Ferulic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: this compound can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.
Major Products:
Oxidation Products: Dehydrodimers and dehydrotetramers.
Reduction Products: Dihydrothis compound.
Substitution Products: this compound esters.
Scientific Research Applications
Ferulic acid has a wide range of scientific research applications due to its diverse biological activities.
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of various bioactive compounds .
Biology: In biology, this compound is studied for its antioxidant properties. It readily forms a resonant-stable phenoxy radical, which explains its potent antioxidant potential .
Medicine: In medicine, this compound is investigated for its anti-inflammatory, anticancer, and neuroprotective effects. It has been shown to inhibit the production of reactive oxygen species and modulate various signaling pathways involved in inflammation and cancer .
Industry: In the industry, this compound is used as an ingredient in cosmetics for its anti-aging properties and in food preservation due to its antioxidant activity .
Mechanism of Action
Ferulic acid exerts its effects through various mechanisms. It acts as an antioxidant by scavenging free radicals and inhibiting the production of reactive oxygen species . It also modulates several signaling pathways, including the phosphatidylinositol 3 kinase (PI3K)/protein kinase B (AKT) pathway, the B-cell lymphoma-2 (Bcl-2) pathway, and the tumor protein 53 (P53) pathway . These pathways are involved in cell survival, apoptosis, and inflammation .
Comparison with Similar Compounds
- Caffeic acid
- p-Coumaric acid
- Sinapic acid
- Chlorogenic acid
Ferulic acid stands out due to its higher stability and stronger antioxidant properties compared to these similar compounds .
Properties
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEBMYQBYZTDHS-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Record name | ferulic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Ferulic_acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24276-84-4 (mono-hydrochloride salt) | |
Record name | Ferulic acid | |
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DSSTOX Substance ID |
DTXSID70892035 | |
Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |
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Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid | |
Record name | Ferulic acid | |
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Record name | trans-Ferulic acid | |
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Record name | Ferulic acid | |
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Vapor Pressure |
0.00000269 [mmHg] | |
Record name | Ferulic acid | |
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CAS No. |
537-98-4, 1135-24-6, 97274-61-8 | |
Record name | trans-Ferulic acid | |
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Record name | trans-Ferulic acid | |
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Record name | Ferulic acid | |
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Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer | |
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Record name | Ferulic acid | |
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Record name | ferulic acid | |
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Record name | ferulic acid | |
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Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- | |
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Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |
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Record name | 4-hydroxy-3-methoxycinnamic acid | |
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Record name | (E)-4'-hydroxy-3'-methoxycinnamic acid | |
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Record name | FERULIC ACID | |
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Record name | FERULIC ACID | |
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Record name | Ferulic acid | |
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Melting Point |
168 - 171 °C | |
Record name | Ferulic acid | |
Source | Human Metabolome Database (HMDB) | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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